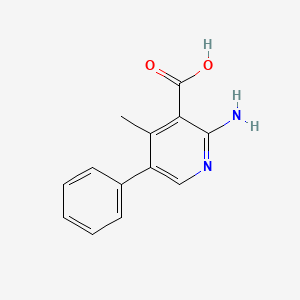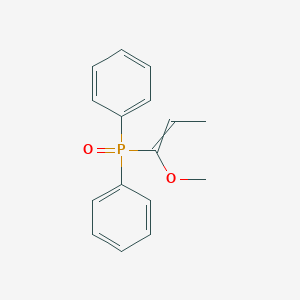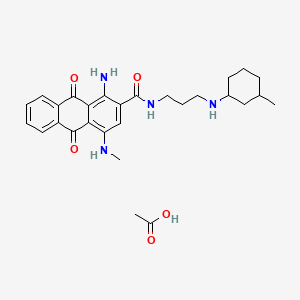
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a piperidin-1-yl group at the 6 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-difluoro-1,3,5-triazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Difluoro-6-methoxy-1,3,5-triazine: This compound has a methoxy group instead of a piperidin-1-yl group, leading to different chemical and biological properties.
2,6-Difluoro-4-methoxybenzaldehyde: Although not a triazine, this compound shares some structural similarities and can undergo similar chemical reactions.
2,4-Difluoro-6-(morpholin-4-yl)-1,3,5-triazine: This compound has a morpholin-4-yl group instead of a piperidin-1-yl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84875-66-1 |
|---|---|
Formule moléculaire |
C8H10F2N4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2,4-difluoro-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H10F2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 |
Clé InChI |
CJNAGQXKAVOECZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)

![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)

![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)




